4'-Bromoacetophenone

Übersicht

Beschreibung

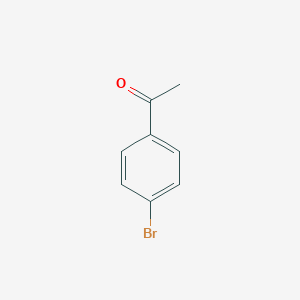

4’-Bromoacetophenone, also known as 1-acetyl-4-bromobenzene, is an organic compound with the molecular formula C8H7BrO. It is a derivative of acetophenone where a bromine atom is substituted at the para position of the benzene ring. This compound is widely used as an intermediate in organic synthesis, particularly in the preparation of pharmaceuticals, pesticides, and dyes .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: 4’-Bromoacetophenone can be synthesized through the bromination of acetophenone. One common method involves the use of bromine in the presence of a catalyst such as aluminum trichloride. The reaction typically proceeds as follows:

- Bromobenzene and dry carbon disulfide are added to a reactor.

- Anhydrous aluminum trichloride is introduced, and the mixture is heated until reflux begins.

- Acetic anhydride is added dropwise, and the mixture is refluxed for an additional hour.

- The reaction mixture is then poured into a hydrochloric acid ice-water mixture, filtered, and distilled under reduced pressure to obtain 4’-Bromoacetophenone .

Industrial Production Methods: In industrial settings, the production of 4’-Bromoacetophenone follows similar principles but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques such as crystallization and distillation are common in industrial production .

Analyse Chemischer Reaktionen

Types of Reactions: 4’-Bromoacetophenone undergoes various chemical reactions, including:

Substitution Reactions: It can participate in nucleophilic substitution reactions, where the bromine atom is replaced by other nucleophiles.

Coupling Reactions: It is commonly used in Heck and Suzuki coupling reactions to form carbon-carbon bonds.

Oxidation and Reduction: The compound can undergo oxidation to form corresponding carboxylic acids or reduction to form alcohols.

Common Reagents and Conditions:

Heck and Suzuki Coupling: Palladium catalysts, bases such as potassium carbonate, and solvents like dimethylformamide are commonly used.

Substitution Reactions: Nucleophiles such as amines or thiols in the presence of bases like sodium hydroxide.

Major Products:

Heck and Suzuki Coupling: Formation of biaryl compounds.

Substitution Reactions: Formation of substituted acetophenones depending on the nucleophile used.

Wissenschaftliche Forschungsanwendungen

Chemical Synthesis Applications

2.1 Organic Coupling Reactions

One of the primary applications of 4'-bromoacetophenone is in Heck and Suzuki coupling reactions . These reactions are fundamental in the formation of carbon-carbon bonds, which are crucial for synthesizing complex organic molecules. The compound generates phenyl radicals upon UV irradiation, making it useful in photochemical processes .

| Reaction Type | Description | Reference |

|---|---|---|

| Heck Coupling | Formation of aryl-alkene bonds using aryl halides | |

| Suzuki Coupling | Cross-coupling of aryl halides with boronic acids |

2.2 Photochemical Applications

This compound has been investigated for its ability to cleave DNA under UV light, generating monophenyl radicals that can abstract hydrogen atoms . This property suggests potential applications in photodynamic therapy and DNA research , where it may serve as a novel DNA-cleaving agent.

Biological Applications

3.1 Histamine Release Studies

Research indicates that this compound analogs can induce histamine release from basophils in asthmatic individuals, highlighting its relevance in immunological studies . This property could be significant for understanding allergic reactions and developing therapeutic agents.

3.2 Antimicrobial Activity

Recent studies have explored the antimicrobial properties of this compound derivatives, demonstrating their effectiveness against various bacterial strains. This opens avenues for developing new antimicrobial agents based on this compound .

Case Studies and Research Findings

In another study, researchers investigated the photocleavage properties of this compound analogs, demonstrating their ability to cleave DNA effectively under UV light exposure . This research indicates potential applications in gene therapy and molecular biology.

Wirkmechanismus

The mechanism of action of 4’-Bromoacetophenone in coupling reactions involves the formation of a palladium complex. The reaction begins with the oxidative addition of the palladium catalyst to the aryl bromide, forming a bromopalladium-acetophenone complex. This complex then undergoes transmetallation with an arylboronic acid, followed by reductive elimination to form the biaryl product .

Vergleich Mit ähnlichen Verbindungen

- 2-Bromoacetophenone

- 4’-Methoxyacetophenone

- 4’-Chloroacetophenone

- 4’-Nitroacetophenone

Comparison: 4’-Bromoacetophenone is unique due to its para-substituted bromine atom, which makes it particularly useful in coupling reactions. Compared to its analogs, such as 2-Bromoacetophenone, the para-substitution allows for more predictable reactivity and easier purification of products. Additionally, the presence of the bromine atom enhances its ability to participate in photoinduced reactions, making it valuable in photochemistry research .

Biologische Aktivität

4'-Bromoacetophenone, a brominated derivative of acetophenone, is a compound with diverse biological activities and applications in organic synthesis. This article aims to explore the biological activity of this compound, highlighting its pharmacological properties, mechanisms of action, and relevant case studies.

- Molecular Formula : CHBrO

- Molecular Weight : 199.05 g/mol

- CAS Number : 99-90-1

- Melting Point : 49°C to 53°C

- Boiling Point : 255°C to 256°C

- Solubility : Soluble in chloroform; insoluble in water

Antimicrobial Activity

Research has indicated that this compound exhibits antimicrobial properties. A study demonstrated that this compound could inhibit the growth of various bacterial strains, making it a potential candidate for developing new antimicrobial agents. The mechanism is believed to involve disruption of bacterial cell membranes and interference with metabolic pathways.

Antioxidant Properties

This compound has shown significant antioxidant activity. In vitro studies have revealed its ability to scavenge free radicals, which is crucial for preventing oxidative stress-related diseases. This property may be linked to its phenolic structure, which facilitates electron donation to stabilize free radicals.

Anti-inflammatory Effects

The compound has been investigated for its anti-inflammatory effects. In a controlled study, it was found to inhibit the production of pro-inflammatory cytokines in activated macrophages. This suggests potential therapeutic applications in treating inflammatory conditions.

Cytotoxicity and Anticancer Activity

This compound has been evaluated for its cytotoxic effects on various cancer cell lines. For instance, studies indicated that it induces apoptosis in human cancer cells through the intrinsic pathway, characterized by mitochondrial membrane potential loss and caspase activation. The compound's ability to inhibit tumor growth in vivo has also been reported, suggesting its potential as an anticancer agent.

Case Studies

- Photocleavage of DNA : A study explored the ability of this compound analogs to induce DNA cleavage upon UV irradiation. The results indicated that these compounds could generate reactive species capable of damaging DNA, highlighting their potential use in photodynamic therapy .

- Biofield Energy Treatment : An investigation into the effects of biofield energy treatment on this compound revealed alterations in its physical properties and thermal stability. The treated samples showed a significant decrease in crystallite size and changes in thermal degradation temperatures, suggesting that biofield treatment may enhance the compound's biological activity .

- Histamine Release Inhibition : In a study focusing on allergic responses, this compound was shown to inhibit histamine release from basophils in asthmatic individuals. This indicates its potential role in managing allergic reactions .

Table 1: Biological Activities of this compound

Q & A

Basic Research Questions

Q. What are the primary synthetic applications of 4'-Bromoacetophenone in organic chemistry?

- This compound serves as a versatile building block in cross-coupling reactions such as Suzuki-Miyaura and Heck couplings. For example, it reacts with phenylboronic acid under aqueous conditions using sulfonated PEPPSI-Pd-NHC catalysts, achieving high yields in aryl-aryl bond formation . It is also used in chalcone synthesis via base-mediated condensation with benzaldehyde, followed by recrystallization from ethanol/water mixtures to produce (E)-4'-Bromochalcone in 87% yield .

Q. What safety protocols are recommended for handling this compound in laboratory settings?

- Safety measures include using N95 dust masks, gloves, and eye protection due to its potential to cause respiratory and skin irritation . While carcinogenicity data are unavailable, toxicological studies advise treating it as a hazardous material, with limited ecotoxicological data necessitating cautious disposal .

Advanced Research Questions

Q. How can reaction conditions be optimized for Suzuki-Miyaura cross-coupling using this compound?

- Optimal conditions include a substrate/catalyst ratio of 100:1, 1 mmol of NEt₃ as a base, and water as a solvent. Yield-time curves show that reactions achieve near-complete conversion (97%) with heterogeneous catalysts under these parameters . Excess phenylboronic acid (1.5 eq.) and tetrabutylammonium bromide (TBAB) as a phase-transfer agent further enhance efficiency .

Q. What methodological strategies are employed to study photoinduced DNA cleavage by this compound derivatives?

- Pyrrolecarboxamide-conjugated this compound derivatives are synthesized to generate phenyl radicals upon UV irradiation. These radicals abstract hydrogen atoms from DNA sugar backbones, causing strand breaks. Activity is assessed via gel electrophoresis under controlled irradiation (λ = 300–350 nm), with sequence selectivity determined using plasmid DNA and radical scavengers .

Q. How does catalyst selection influence the efficiency of this compound in heterogeneous catalysis?

- Heterogeneous catalysts (e.g., magnetic nanoparticle-supported proline-CuI complexes) enable Ullmann-type couplings with this compound. Key factors include avoiding temperatures >180°C to prevent debromination and using Cs₂CO₃ instead of NaOH/K₂CO₃ to suppress side reactions. Yields exceeding 90% are achievable with these optimized conditions .

Q. What analytical techniques are critical for characterizing this compound derivatives in complex reactions?

- High-resolution mass spectrometry (HRMS) and NMR (¹H/¹³C) are essential for structural elucidation. For example, (E)-4'-Bromochalcone is confirmed via ¹H NMR (δ 7.8–8.1 ppm for aromatic protons) and melting point analysis (49–51°C) . IR spectroscopy identifies carbonyl stretching frequencies (~1680 cm⁻¹) in intermediates .

Q. Contradictions and Limitations in Current Research

- Catalyst Efficiency: While heterogeneous catalysts achieve 97% conversion in some studies , other protocols report lower yields (e.g., 87% in chalcone synthesis) due to competing side reactions or solvent effects .

- Toxicity Data Gaps: Limited ecotoxicological and repeated-exposure data necessitate precautionary handling despite no confirmed carcinogenicity .

Q. Key Recommendations for Researchers

Eigenschaften

IUPAC Name |

1-(4-bromophenyl)ethanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H7BrO/c1-6(10)7-2-4-8(9)5-3-7/h2-5H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WYECURVXVYPVAT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)C1=CC=C(C=C1)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H7BrO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID4059203 | |

| Record name | Ethanone, 1-(4-bromophenyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID4059203 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

199.04 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

99-90-1, 1219805-88-5 | |

| Record name | p-Bromoacetophenone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=99-90-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | p-Bromoacetophenone | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000099901 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 4'-Bromoacetophenone | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=17541 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Ethanone, 1-(4-bromophenyl)- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Ethanone, 1-(4-bromophenyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID4059203 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4'-bromoacetophenone | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.002.545 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 1219805-88-5 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | P-BROMOACETOPHENONE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/7NB3XRY0C6 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.